Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate
CAS No.: 221352-64-3
Cat. No.: VC3747297
Molecular Formula: C22H40N2O4
Molecular Weight: 396.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 221352-64-3 |
|---|---|
| Molecular Formula | C22H40N2O4 |
| Molecular Weight | 396.6 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
| Standard InChI | InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.1/s1 |
| Standard InChI Key | VMCGMPITVQIMGK-HMZWWLAASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
| SMILES | CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Identity and Structure
Basic Information and Properties
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is a specialized organic compound with defined stereochemistry. The available data confirms the following properties:
| Property | Value |
|---|---|
| CAS Number | 221352-64-3 |
| Molecular Weight | 396.56 g/mol |
| Molecular Formula | C₂₂H₄₀N₂O₄ |
| Stereochemistry | R-configuration |
The compound combines several key structural elements that define its chemical identity and behavior:
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A chiral center at the α-carbon with R-configuration
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A tert-butoxycarbonyl (Boc) protecting group on the amino functionality
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A pent-4-enoic acid component with a terminal alkene
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A dicyclohexylamine counterion forming a salt with the carboxylic acid
Structural Features and Significance
The molecular structure of this compound can be analyzed in terms of its key functional components:
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Protecting Group: The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis that masks the reactivity of amines through carbamate formation. The bulky tert-butyl group provides steric protection against many reagents while allowing selective deprotection under specific conditions.
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Amino Acid Core: The compound features a modified amino acid core structure with an allyl side chain. This 2-aminopent-4-enoic acid (allylglycine) backbone provides both stereochemical complexity and a reactive terminal alkene.
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Salt Form: The dicyclohexylamine counterion forms a salt with the carboxylic acid group, often improving crystallinity, stability, and solubility properties compared to the free acid.
The R-configuration at the alpha carbon is particularly significant as it determines the three-dimensional arrangement of substituents around the chiral center, which can impact reactivity, binding interactions, and biological activity.
Synthesis and Preparation Methods
General Synthetic Approaches
Based on established principles of organic synthesis, the preparation of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate would typically involve several key steps:
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Source of Chirality: Obtaining the R-stereochemistry could be achieved through:
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Starting from naturally occurring chiral compounds
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Asymmetric synthesis using chiral catalysts or auxiliaries
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Resolution of racemic mixtures
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Enzymatic approaches using stereoselective biocatalysts
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Protection Strategy: The introduction of the Boc protecting group is typically accomplished using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
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Salt Formation: The final step would involve salt formation with dicyclohexylamine, typically by mixing the free acid with the amine in a suitable solvent system.
Stereochemical Considerations
Maintaining stereochemical integrity throughout the synthetic process is critical for compounds with defined stereochemistry like this R-enantiomer. Several approaches are commonly employed to ensure high stereochemical purity:
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Starting Material Selection: Beginning with enantiomerically pure starting materials when possible.
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Reaction Conditions: Carefully controlling reaction parameters (temperature, pH, solvent) to minimize racemization.
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Analytical Monitoring: Using techniques like chiral HPLC, polarimetry, or NMR with chiral shift reagents to assess stereochemical purity throughout the synthesis.
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Purification Strategies: Employing methods like recrystallization or chromatography to enhance enantiomeric excess when necessary.
Chemical Reactivity and Transformations
Functional Group Reactivity
The reactivity of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is determined by its key functional groups:
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Boc-Protected Amine: The carbamate functionality can undergo deprotection under acidic conditions (typically trifluoroacetic acid or HCl in organic solvents) to reveal the free amine.
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Terminal Alkene: The alkene moiety can participate in various addition reactions:
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Hydrogenation (H₂ with Pd/C or other catalysts)
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Halogenation (X₂ addition)
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Hydration (H₂O addition via oxymercuration or hydroboration-oxidation)
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Epoxidation (with peracids or other oxidizing agents)
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Olefin metathesis (with appropriate catalysts)
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Carboxylic Acid Salt: The carboxylate salt can be converted to other derivatives:
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Free acid (by treatment with stronger acids)
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Esters (via esterification reactions)
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Amides (through coupling with amines)
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Reduced to alcohols (via reduction with appropriate agents)
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Synthetic Utility
The combination of functional groups in this compound makes it valuable for various synthetic applications:
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Building Block: In the synthesis of more complex molecules, particularly those requiring defined stereochemistry.
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Peptide Synthesis: As a non-standard amino acid building block in peptide synthesis, introducing allyl functionality for further modification.
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Orthogonal Protection: The Boc group offers orthogonal protection in multi-step syntheses where selective deprotection is required.
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Functional Handle: The terminal alkene provides a functional handle for further elaboration or bioconjugation.
Applications in Scientific Research
Synthetic Organic Chemistry
In synthetic organic chemistry, compounds like Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate serve important roles:
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Chiral Building Blocks: Providing defined stereochemistry for the construction of more complex molecules.
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Diversity-Oriented Synthesis: Offering multiple functional handles for the creation of diverse chemical libraries.
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Total Synthesis: Contributing to the stereoselective synthesis of natural products and other target molecules.
Medicinal Chemistry and Drug Development
The compound's features make it potentially valuable in medicinal chemistry contexts:
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Peptidomimetics: As a building block for the creation of peptide-like molecules with improved pharmacological properties.
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Structure-Activity Relationship Studies: Where defined stereochemistry is essential for understanding biological activity.
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Prodrug Development: The functional groups could be utilized in designing prodrug strategies with specific release mechanisms.
Materials Science
Beyond traditional chemistry applications, compounds with the structural features of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate might find utility in materials science:
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Polymerizable Units: The terminal alkene could participate in polymerization reactions.
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Chiral Materials: Contributing to the development of materials with specific chiroptical properties.
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Surface Functionalization: As intermediates in the modification of surfaces with biomolecules or other functional entities.
Stereochemical Analysis and Quality Control
Analytical Methods for Stereochemical Assessment
Ensuring the stereochemical purity of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is critical for research applications. Several analytical techniques are commonly employed:
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Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases can separate and quantify enantiomers.
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Polarimetry: Measuring optical rotation provides information about enantiomeric composition, though it may be less sensitive than chromatographic methods.
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NMR Spectroscopy: Using chiral shift reagents or chiral solvating agents can reveal enantiomeric purity through the creation of diastereomeric complexes with distinct NMR signals.
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X-ray Crystallography: For definitive determination of absolute configuration, though this requires crystalline samples.
Quality Parameters and Standards
For research-grade Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate, several quality parameters would typically be assessed:
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Chemical Purity: Determined by HPLC, NMR, or other analytical techniques.
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Enantiomeric Excess (ee): Measuring the proportion of the desired R-enantiomer compared to the S-enantiomer.
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Water Content: As moisture can affect stability and reactivity.
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Residual Solvents: Ensuring levels are below acceptable thresholds for the intended application.
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Counterion Content: Verifying the appropriate stoichiometry of the dicyclohexylamine salt.
Comparison with Related Compounds
Comparison with S-Enantiomer
The S-enantiomer of this compound (Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate, CAS: 143979-15-1) represents the mirror image configuration at the alpha carbon:
| Property | R-Enantiomer | S-Enantiomer |
|---|---|---|
| CAS Number | 221352-64-3 | 143979-15-1 |
| Molecular Formula | C₂₂H₄₀N₂O₄ | C₂₂H₄₀N₂O₄ |
| Molecular Weight | 396.56 g/mol | 396.6 g/mol |
| Optical Rotation | [+ or -]* | [Opposite sign to R]* |
*Specific optical rotation values depend on concentration, solvent, and measurement conditions.
The key differences between these enantiomers would be:
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Optical Activity: They rotate plane-polarized light in opposite directions.
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Biological Interactions: They would interact differently with chiral biological systems like enzymes or receptors.
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Diastereomeric Interactions: They would form different diastereomers when reacting with other chiral compounds.
Structural Variants and Analogs
Beyond the enantiomeric pair, several structural variants of this compound could be envisioned:
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Protecting Group Variations: Replacing the Boc group with other amine protecting groups (Fmoc, Cbz, etc.).
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Counterion Variations: Using counterions other than dicyclohexylamine to form different salts.
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Side Chain Modifications: Compounds with different alkyl or functionalized side chains replacing the allyl group.
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Backbone Modifications: Homologated or shortened versions with different carbon chain lengths.
Each of these structural variants would exhibit different physical properties, reactivity patterns, and applications in research settings.
Future Research Directions
Methodology Development
Several areas of research might focus on improved methods related to this compound:
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Synthetic Efficiency: Development of more efficient and stereoselective routes to the R-enantiomer.
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Analytical Methods: Improved techniques for assessing stereochemical purity and structural characterization.
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Scale-Up Procedures: Methods for larger-scale preparation while maintaining high stereochemical integrity.
Application Expansion
The utility of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate could be expanded through research in several directions:
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Medicinal Chemistry: Exploration of derivatives and applications in drug discovery.
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Catalysis: Investigation of the compound or derivatives as chiral catalysts or ligands.
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Bioconjugation: Development of methods utilizing the alkene functionality for selective bioconjugation chemistry.
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Materials Science: Exploration of applications in the development of chiral materials or polymers.
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